(4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone
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Overview
Description
(4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone is a complex organic compound with a unique structure that includes a quinazolinone core, a trifluoromethyl group, and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Addition of the Phenylethyl Group: The phenylethyl group can be introduced through Friedel-Crafts alkylation or other suitable alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles for Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while substitution of the chlorine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and ultimately resulting in its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups but different core structures.
Phenylethyl Derivatives: Compounds with phenylethyl groups but different core structures.
Uniqueness
The uniqueness of (4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone lies in its combination of a quinazolinone core, a trifluoromethyl group, and a phenylethyl substituent. This specific combination of functional groups imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
497235-42-4 |
---|---|
Molecular Formula |
C₁₇H₁₄ClF₃N₂O₂ |
Molecular Weight |
370.75 |
Origin of Product |
United States |
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